molecular formula C23H18N4O3 B11017056 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11017056
M. Wt: 398.4 g/mol
InChI Key: OKLICIDKMKZLPZ-UHFFFAOYSA-N
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Description

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a fused isoindoloquinazoline core, which is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common method is the Povarov reaction, which is a multicomponent reaction involving anilines, alkenes, and aldehydes. For instance, the reaction of aniline derivatives with 2-formylbenzoic acid and alkenes like trans-anethole can yield the desired isoindoloquinazoline core . The reaction is often carried out in the presence of eutectic solvents, which act as both the reaction medium and catalyst, providing mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Povarov reaction for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. Additionally, the use of recyclable solvents and catalysts would be emphasized to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the isoindoloquinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional ketone or carboxyl groups, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound may also interact with DNA, disrupting its replication and transcription processes, thereby exerting its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide apart is its specific substitution pattern, which may confer unique biological properties and enhance its potential as a therapeutic agent. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for scientific research and drug development.

Properties

Molecular Formula

C23H18N4O3

Molecular Weight

398.4 g/mol

IUPAC Name

2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C23H18N4O3/c28-20(25-13-15-7-5-6-12-24-15)14-26-21-16-8-1-2-9-17(16)23(30)27(21)19-11-4-3-10-18(19)22(26)29/h1-12,21H,13-14H2,(H,25,28)

InChI Key

OKLICIDKMKZLPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCC5=CC=CC=N5

Origin of Product

United States

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